(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 3,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Acrylonitrile Formation: The acrylonitrile moiety is introduced via a Knoevenagel condensation reaction between the thiazole derivative and 4-isopropylbenzaldehyde in the presence of a base such as piperidine.
Isomerization: The final step involves the isomerization to obtain the (Z)-configuration, which can be achieved through selective catalytic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific diseases.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for the development of new pharmaceuticals, particularly in the treatment of conditions where thiazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and nitrile group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-methylphenyl)acrylonitrile
- (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile
- (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-tert-butylphenyl)acrylonitrile
Uniqueness
The uniqueness of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2S/c1-13(2)15-5-3-14(4-6-15)9-17(11-24)21-25-20(12-26-21)16-7-8-18(22)19(23)10-16/h3-10,12-13H,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRDMSZBTJQWLY-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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